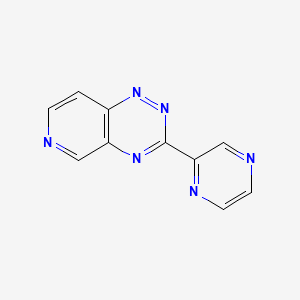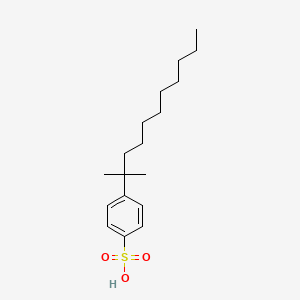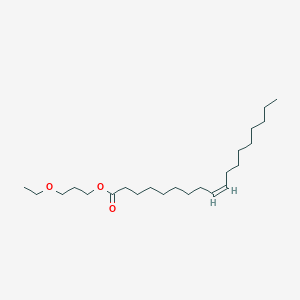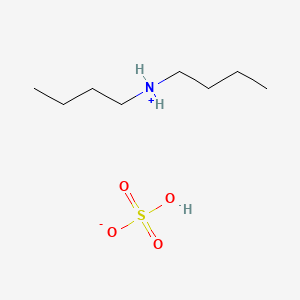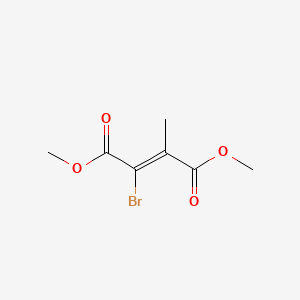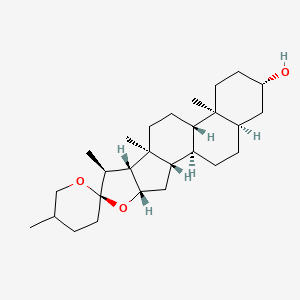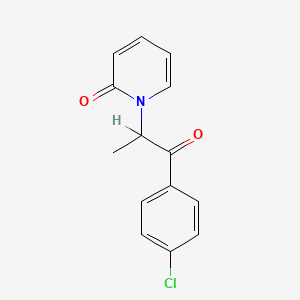
Isopropyl 9,10-bis(chlorothio)octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 9,10-bis(chlorothio)octadecanoate is a synthetic organic compound with the molecular formula C21H39Cl2O2S2 It is an ester derivative of octadecanoic acid, featuring two chlorothio groups attached to the 9th and 10th carbon atoms of the octadecanoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 9,10-bis(chlorothio)octadecanoate typically involves the esterification of 9,10-bis(chlorothio)octadecanoic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
化学反応の分析
Types of Reactions
Isopropyl 9,10-bis(chlorothio)octadecanoate can undergo various chemical reactions, including:
Oxidation: The chlorothio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of isopropyl 9,10-bis(chlorothio)octadecanol.
Substitution: Formation of derivatives with substituted nucleophiles.
科学的研究の応用
Isopropyl 9,10-bis(chlorothio)octadecanoate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of isopropyl 9,10-bis(chlorothio)octadecanoate involves its interaction with molecular targets through its chlorothio and ester functional groups. The chlorothio groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester linkage can be hydrolyzed by esterases, releasing the active 9,10-bis(chlorothio)octadecanoic acid, which can further interact with cellular components.
類似化合物との比較
Similar Compounds
Isopropyl 9,10-dichlorooctadecanoate: Similar structure but lacks the thio groups.
Isopropyl 9,10-bis(methylthio)octadecanoate: Similar structure with methylthio groups instead of chlorothio groups.
Isopropyl 9,10-bis(ethoxythio)octadecanoate: Similar structure with ethoxythio groups.
Uniqueness
Isopropyl 9,10-bis(chlorothio)octadecanoate is unique due to the presence of chlorothio groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
98072-21-0 |
|---|---|
分子式 |
C21H40Cl2O2S2 |
分子量 |
459.6 g/mol |
IUPAC名 |
propan-2-yl 9,10-bis(chlorosulfanyl)octadecanoate |
InChI |
InChI=1S/C21H40Cl2O2S2/c1-4-5-6-7-9-12-15-19(26-22)20(27-23)16-13-10-8-11-14-17-21(24)25-18(2)3/h18-20H,4-17H2,1-3H3 |
InChIキー |
BDLLOACFERESGW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC(C)C)SCl)SCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



